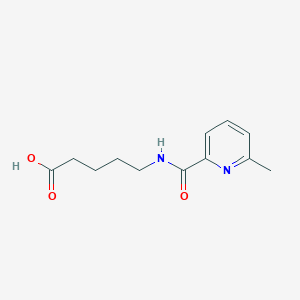

5-(6-Methylpicolinamido)pentanoic acid

Description

5-(6-Methylpicolinamido)pentanoic acid is a synthetic pentanoic acid derivative featuring a 6-methylpicolinamido substituent. The compound’s structure combines a pentanoic acid backbone with a picolinic acid-derived amide group, where the pyridine ring is substituted with a methyl group at the 6-position.

Properties

Molecular Formula |

C12H16N2O3 |

|---|---|

Molecular Weight |

236.27 g/mol |

IUPAC Name |

5-[(6-methylpyridine-2-carbonyl)amino]pentanoic acid |

InChI |

InChI=1S/C12H16N2O3/c1-9-5-4-6-10(14-9)12(17)13-8-3-2-7-11(15)16/h4-6H,2-3,7-8H2,1H3,(H,13,17)(H,15,16) |

InChI Key |

RIMYNVICVAQFNS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC=C1)C(=O)NCCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-(6-Methylpicolinamido)pentanoic acid typically involves the reaction of 6-methylpicolinic acid with a suitable pentanoic acid derivative. One common method involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond between the picolinic acid and the pentanoic acid derivative . The reaction is usually carried out in an organic solvent such as dichloromethane under mild conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-(6-Methylpicolinamido)pentanoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group into an amine.

Substitution: Nucleophilic substitution reactions can occur at the picolinamide group, where nucleophiles such as amines or thiols can replace the existing substituents.

Hydrolysis: Acidic or basic hydrolysis can break the amide bond, resulting in the formation of 6-methylpicolinic acid and pentanoic acid.

Scientific Research Applications

5-(6-Methylpicolinamido)pentanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules

Biology: This compound is studied for its potential role in biological systems, particularly in the modulation of enzyme activity and as a ligand for metal ions.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development targeting specific biological pathways.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(6-Methylpicolinamido)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The picolinamide group can chelate metal ions, which may play a role in its biological activity. Additionally, the compound can modulate the activity of enzymes by binding to their active sites, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table and discussion highlight key structural and functional differences between 5-(6-methylpicolinamido)pentanoic acid and related pentanoic acid derivatives.

Structural and Functional Comparisons

Loxiglumide (CR 1505)

- Structural Differences: Loxiglumide incorporates a dichlorobenzoylamino group and a bulky N-methoxypropylpentylamino substituent, enhancing lipophilicity compared to the methylpicolinamido group in the target compound.

- Activity : Demonstrates cholecystokinin antagonism (ED₅₀ ~9–80 µmol/kg in pancreatitis models), suggesting that bulky substituents may enhance receptor selectivity .

- Synthesis : Involves multi-step amidation and alkylation, contrasting with the simpler picolinamido coupling likely used for the target compound.

5-[N-(1'-Phenylcyclohexyl)amino]pentanoic Acid

- Structural Differences: Features a phenylcyclohexylamino group, a rigid hydrophobic moiety, versus the aromatic pyridine in the target compound.

- Activity : Serves as a hapten for antibodies targeting phencyclidine (PCP) receptors. Its pharmacophore mimics arylcyclohexylamines, highlighting how substituent geometry influences receptor binding .

5-[(2-Chlorophenyl)sulfanyl]pentanoic Acid

- Physicochemical Impact : The sulfanyl group may enhance membrane permeability compared to the polar amide in the target compound .

5-(Benzylamino)-5-oxo-4-[(2-phenylacetyl)amino]pentanoic Acid

Physicochemical Properties

Research Implications and Gaps

- Pharmacological Potential: The target compound’s pyridine moiety may enable interactions with metal-dependent enzymes or nicotinic receptors, warranting further binding assays.

- Comparative Limitations: Direct activity data for this compound are absent in the evidence; inferences rely on structural analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.